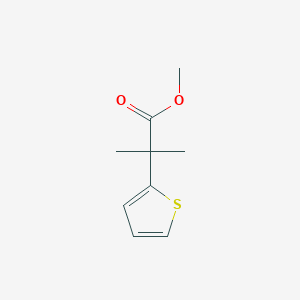

Methyl 2-Methyl-2-(2-thienyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-2-(2-thienyl)propanoate is a branched ester featuring a methyl ester group, a geminal dimethyl moiety, and a 2-thienyl substituent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Substituted Analogs

Ethyl 2-Methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoate (3b)

- Substituents : 5-(Trifluoromethyl)thiophen-2-yl, ethyl ester.

- Synthesis: Derived from ethyl 2-methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoate via hydrazide formation (89% yield) .

- Key Properties :

- 1H-NMR : δ 1.56 (6H, s), 7.04–7.55 (thiophene protons).

- MS : m/z 253 [M+H]+.

- Applications : Acts as a human 11β-hydroxysteroid dehydrogenase inhibitor, highlighting the role of electron-withdrawing CF₃ groups in enhancing biological activity .

Comparison : The trifluoromethyl group increases lipophilicity and metabolic stability compared to the unsubstituted thienyl group in the target compound. This modification enhances binding affinity in enzyme inhibition .

Phenyl and Heteroaryl Derivatives

Methyl 2-Methyl-2-(phenylthio)propanoate (L22)

- Substituents : Phenylthio group, methyl ester.

- Synthesis: Refluxing 2-methyl-2-(phenylthio)propanoic acid with p-TsOH·H₂O in methanol .

- Applications : Used in palladium-catalyzed C–H olefination, demonstrating the sulfur atom’s role in coordinating transition metals .

Comparison : The phenylthio group introduces nucleophilic sulfur, enabling metal coordination—a feature absent in the thienyl-based target compound. This difference impacts catalytic applications .

Methyl 2-(4-Cyanophenyl)-2-methylpropanoate

- Substituents: 4-Cyanophenyl, methyl ester.

- Structural Similarity : 0.81 (vs. target compound) .

- Applications: Likely utilized in agrochemicals or pharmaceuticals due to the electron-deficient cyano group.

Cycloalkyl and Fragrance-Related Esters

2-Methyl-2-[1-(2-methylcyclohexyl)ethoxy]propyl Propanoate (20)

- Substituents : 2-Methylcyclohexyl ether.

- Synthesis: Etherification of cyclohexanol with isobutylene oxide, followed by esterification .

- Applications : Exhibits musky or floral odors, used in fragrances .

Comparison : Bulky cyclohexyl substituents enhance steric hindrance, reducing reactivity but increasing volatility for fragrance applications—contrasting with the planar thienyl group’s electronic effects .

Amino and Halogen-Substituted Derivatives

Methyl 2-Amino-2-(2-bromophenyl)propanoate

- Substituents: 2-Bromophenyl, amino group.

- Applications : Pharmaceutical intermediate; bromine enables further functionalization via cross-coupling .

Comparison: The amino and bromo groups introduce nucleophilic and electrophilic sites, respectively, expanding synthetic utility compared to the non-functionalized thienyl group .

Properties

CAS No. |

153002-41-6 |

|---|---|

Molecular Formula |

C9H12O2S |

Molecular Weight |

184.26 g/mol |

IUPAC Name |

methyl 2-methyl-2-thiophen-2-ylpropanoate |

InChI |

InChI=1S/C9H12O2S/c1-9(2,8(10)11-3)7-5-4-6-12-7/h4-6H,1-3H3 |

InChI Key |

LQNPPYHFNJTOOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CS1)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.